![molecular formula C22H26N2O6 B13367755 Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate CAS No. 954238-56-3](/img/structure/B13367755.png)
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate is a complex organic compound that belongs to the class of terephthalate derivatives It is characterized by the presence of an adamantyl group, a formylamino group, and a terephthalate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate typically involves multi-step organic reactions. One common approach is the esterification of terephthalic acid with methanol in the presence of a strong acid catalyst to form dimethyl terephthalate. Subsequently, the adamantyl group is introduced through a Friedel-Crafts acylation reaction using adamantyl chloride and an appropriate Lewis acid catalyst. The formylamino group is then added via a formylation reaction using formamide and a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate can undergo various chemical reactions, including:
Oxidation: The formylamino group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound towards its targets. The formylamino group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The terephthalate ester moiety can enhance the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl aminoterephthalate: A simpler analog without the adamantyl and formylamino groups.
Dimethyl 2-aminoterephthalate: Lacks the adamantyl group but contains an amino group.
Dimethyl 2-(bromobenzoyl)amino)terephthalate: Contains a bromobenzoyl group instead of the adamantyl group.
Uniqueness
Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Eigenschaften
CAS-Nummer |
954238-56-3 |
|---|---|
Molekularformel |
C22H26N2O6 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
dimethyl 2-[(2-formamidoadamantane-2-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H26N2O6/c1-29-19(26)14-3-4-17(20(27)30-2)18(10-14)24-21(28)22(23-11-25)15-6-12-5-13(8-15)9-16(22)7-12/h3-4,10-13,15-16H,5-9H2,1-2H3,(H,23,25)(H,24,28) |
InChI-Schlüssel |
VAFPZUFCFHKHSH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367676.png)
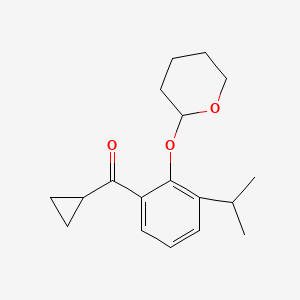
![6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367685.png)
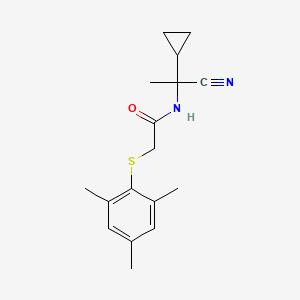
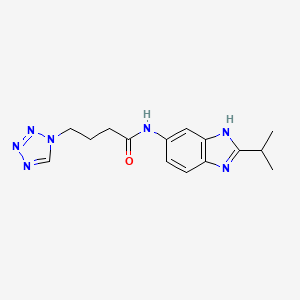
![Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13367697.png)
![ethyl 3-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13367698.png)
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367701.png)
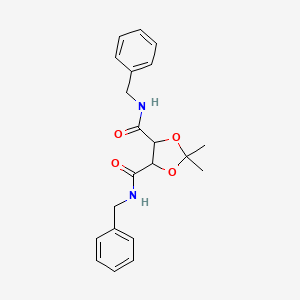
![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13367709.png)
amino]-2-isopropylpentanenitrile](/img/structure/B13367714.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367723.png)
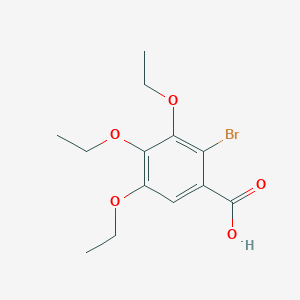
![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367750.png)
